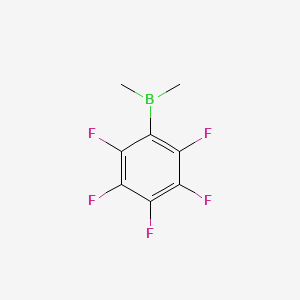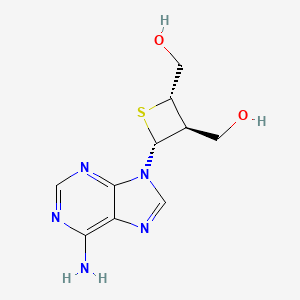
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- typically involves multi-step organic reactions. The process begins with the preparation of the thietane ring, followed by the introduction of the purine moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic benefits. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Thietanedimethanol: Shares the thietane ring structure but lacks the purine moiety.
4-(6-amino-9H-purin-9-yl)-methanol: Contains the purine moiety but lacks the thietane ring.
Uniqueness
The uniqueness of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- lies in its combined thietane and purine structures, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
263559-10-0 |
|---|---|
Formule moléculaire |
C10H13N5O2S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)thietan-3-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1 |
Clé InChI |
KHTCKRUHKATUBQ-OXOINMOOSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](S3)CO)CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(S3)CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



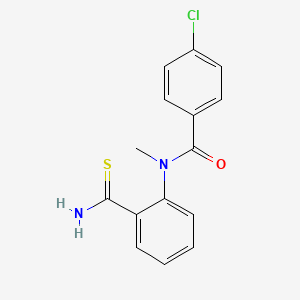

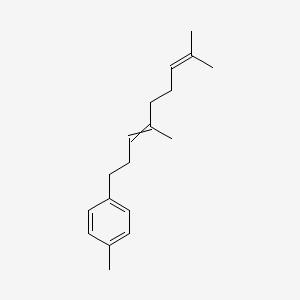
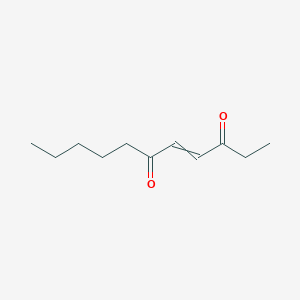
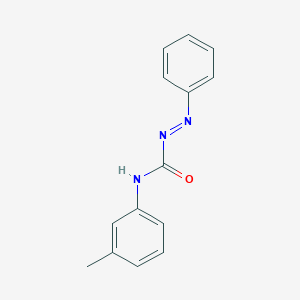
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
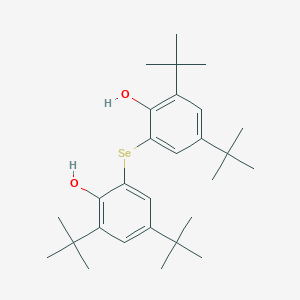
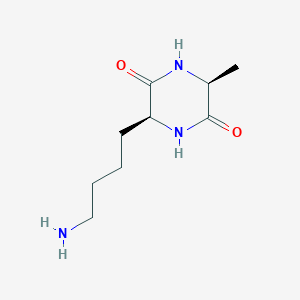
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

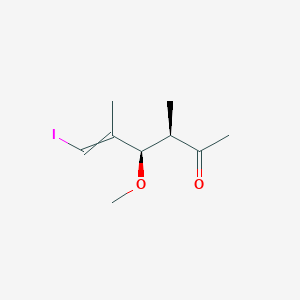
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
